2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
CAS No.: 478045-00-0
Cat. No.: VC6629648
Molecular Formula: C26H24F3N3S
Molecular Weight: 467.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478045-00-0 |
|---|---|
| Molecular Formula | C26H24F3N3S |
| Molecular Weight | 467.55 |
| IUPAC Name | [2-[(4-tert-butylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
| Standard InChI | InChI=1S/C26H24F3N3S/c1-25(2,3)18-13-11-17(12-14-18)16-33-24-23(21-9-4-5-10-22(21)30-24)32-31-20-8-6-7-19(15-20)26(27,28)29/h4-15,30H,16H2,1-3H3 |
| Standard InChI Key | XCQKMCMNDDEUSG-SJIPCVTESA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound possesses the molecular formula C₂₆H₂₄F₃N₃S and a molecular weight of 467.55 g/mol. Its IUPAC name, [2-[(4-tert-butylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene, reflects three critical structural domains:
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A 4-tert-butylbenzylsulfanyl group attached to the indole core.
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A 3H-indol-3-one scaffold with a ketone at position 3.
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An N-[3-(trifluoromethyl)phenyl]hydrazone moiety forming a diazene linkage .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydrazone bond (-NH-N=) offers reactivity for further derivatization .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous hydrazones and sulfanylindoles provide methodological insights. A plausible route involves:
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Formation of the indole-3-one core: Oxidation of indole derivatives using reagents like pyridinium chlorochromate (PCC) .
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Sulfanyl group introduction: Thiolation at position 2 via nucleophilic substitution with 4-(tert-butyl)benzyl mercaptan .
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Hydrazone conjugation: Condensation of 3H-indol-3-one with 3-(trifluoromethyl)phenylhydrazine hydrochloride under acidic conditions .
A study by Kumar et al. (2023) demonstrated the synthesis of 3-sulfenylindoles via oxidative cross-dehydrogenative coupling, which could be adapted for the tert-butylbenzylsulfanyl group .
Analytical Characterization
Key techniques for verification include:
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NMR Spectroscopy: Distinct signals for tert-butyl protons (δ ~1.3 ppm), sulfanyl methylene (δ ~4.1 ppm), and trifluoromethyl-associated aromatic protons (δ ~7.6 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 467.55 (M⁺) with fragments corresponding to the indole core (e.g., m/z 144 for C₉H₆N).
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IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹), N=N (~1580 cm⁻¹), and C-F (~1100 cm⁻¹) .
Future Directions
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